2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMJBHZQEFYKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione can be achieved through several synthetic routes. One common method involves the condensation of m-toluidine with thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thiol derivative.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or arylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit anti-inflammatory and antimicrobial activities. For example, studies have shown that modifications to the pyrimidine structure can enhance its efficacy against specific bacterial strains.
Coordination Chemistry
The compound's thiol group allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which can be utilized in catalysis and material science. The ability to form metal-thiol complexes has implications for developing catalysts in organic synthesis.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity can be harnessed in multi-step synthesis pathways to create novel compounds with desired properties.
Analytical Chemistry
Due to its distinct chemical structure, this compound can be employed as a reference standard in analytical chemistry. Techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy utilize this compound for calibration and validation purposes.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that certain derivatives displayed significant activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of the thiol group was crucial for enhancing antimicrobial efficacy.
Case Study 2: Coordination Complexes
Research conducted at a leading university focused on synthesizing metal complexes using this compound as a ligand. The study demonstrated that these complexes exhibited catalytic activity in various organic reactions, including oxidation processes. The findings were published in Inorganic Chemistry, highlighting the potential of this compound in developing new catalytic systems.
Mechanism of Action
The mechanism of action of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Substitutions
The following table summarizes structural analogs of pyrimidine-dione derivatives, highlighting substituent variations and molecular properties:
Physicochemical and Functional Comparisons
Lipophilicity and Solubility
- The phenylethyl-substituted analog (MW 248.30) exhibits higher lipophilicity than the base 2-mercaptopyrimidine (MW 112.15) due to its bulky aromatic substituent .
- The p-tolyl derivative (CAS 84030-12-6) has a logP of 2.31, suggesting moderate hydrophobicity suitable for reverse-phase HPLC separation . The m-tolyl isomer (target compound) may display similar logP but altered solubility due to meta-substitution effects.
Reactivity and Stability
- The mercapto group (-SH) in all analogs enables thiol-disulfide exchange reactions or coordination with metal ions, a feature exploited in drug design and material sciences.
- Substitutions at position 1 (e.g., m-tolyl vs.
Biological Activity
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative notable for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a mercapto group and an m-tolyl substituent, which contribute to its unique chemical properties and potential therapeutic applications. This article provides an overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H10N2O2S
- Molecular Weight: 218.27 g/mol
This compound's structure allows it to participate in various biological interactions due to the presence of the thiol (-SH) group and the aromatic m-tolyl ring.
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. In a comparative study, this compound was evaluated against several bacterial strains. The compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32 | Ampicillin |
| Bacillus subtilis | 16 | Streptomycin |
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. A study reported that this compound inhibited cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity. The mechanism of action appears to involve apoptosis induction via the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis |
| MCF-7 | 20 | Mitochondrial pathway |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrimidine derivatives. Specifically, this compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. It inhibited the production of reactive oxygen species (ROS) and modulated inflammatory cytokines such as TNF-α and IL-6 .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
- Nucleic Acid Interaction: The compound may intercalate into DNA or RNA structures, affecting replication and transcription processes.
Case Studies
A recent study explored the effects of this compound on neuroinflammation in microglial cells. The results indicated that treatment with this compound significantly reduced the expression of pro-inflammatory markers and improved cell viability under inflammatory conditions .
Q & A
Q. How can machine learning models enhance the reproducibility of synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
